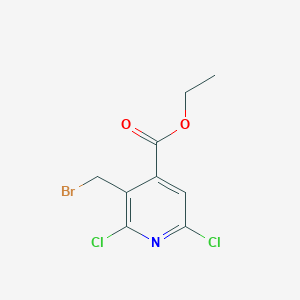

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester

Description

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is a halogenated pyridine derivative featuring a bromomethyl substituent at the 3-position, chlorine atoms at the 2- and 6-positions, and an ethyl ester group at the carboxylic acid position. This compound is structurally related to plant growth regulators such as 2,6-dichloroisonicotinic acid (INA), which is known to modulate stress responses in plants by mimicking salicylic acid signaling . The bromomethyl group enhances electrophilicity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

IUPAC Name |

ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)5-3-7(11)13-8(12)6(5)4-10/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUOJIQTMXHTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201676-02-9 | |

| Record name | ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester typically involves the bromination of 2,6-dichloroisonicotinic acid ethyl ester. A common method includes the reaction of 2,6-dichloroisonicotinic acid ethyl ester with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the synthesis of functional materials, such as polymers and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

2,6-Dichloroisonicotinic Acid (INA)

- Structure : Lacks the bromomethyl and ethyl ester groups.

- Function : Acts as a salicylic acid analog, inducing systemic acquired resistance (SAR) in plants under abiotic stress .

- Key Difference : The ethyl ester and bromomethyl groups in the target compound likely improve lipophilicity, enhancing membrane permeability and bioavailability compared to INA.

4-Chloromethyl-2-methylnicotinic Acid Ethyl Esters

- Structure : Chloromethyl (instead of bromomethyl) at the 4-position and methyl at the 2-position.

- Synthesis: Produced via reactions of 3-chloro-2-halopropenyl ketones with β-aminocrotonic acid ethyl ester. Elevated temperatures induce cyclization to dihydrofuran derivatives .

- Key Difference : The bromomethyl group in the target compound offers greater reactivity in nucleophilic substitutions compared to chloromethyl analogs, enabling diverse functionalization.

Simple Esters (e.g., Propionic Acid Ethyl Ester)

- Structure : Lacks aromatic and halogen substituents.

- Application : Used as electrolyte additives in lithium-ion batteries to improve thermal stability .

- Key Difference : The target compound’s aromatic pyridine core and halogen substituents confer distinct electronic properties, making it suitable for applications in catalysis or bioactive molecule synthesis.

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

| Compound | Substituents (Positions) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester | 2-Cl, 6-Cl, 3-BrCH₂, COOEt | Bromomethyl, Ethyl ester | High (SN2 reactions) |

| 2,6-Dichloroisonicotinic acid (INA) | 2-Cl, 6-Cl, COOH | Carboxylic acid | Moderate (SAR induction) |

| 4-Chloromethyl-2-methylnicotinic acid ethyl ester | 4-ClCH₂, 2-CH₃, COOEt | Chloromethyl, Ethyl ester | Moderate (cyclization-prone) |

Biological Activity

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is a synthetic compound that has garnered attention due to its potential biological activities , particularly in the fields of medicinal chemistry and agrochemicals . This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure characterized by the presence of both bromomethyl and dichloro substituents on the aromatic ring. This unique combination contributes to its diverse reactivity and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may:

- Inhibit Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes, which can lead to therapeutic effects against diseases such as cancer and microbial infections.

- Modulate Receptor Activity : The compound may bind to certain receptors, influencing biological pathways associated with inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have demonstrated promising anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in human cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Dichloroisonicotinic Acid | Structure | Moderate antimicrobial activity |

| 3-Bromomethylisonicotinic Acid Ethyl Ester | Structure | Anticancer properties |

| 2,6-Dichloronicotinic Acid Ethyl Ester | Structure | Limited biological activity |

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Study : A recent investigation assessed the compound's effects on MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations (10 µM to 50 µM) led to significant reductions in cell viability, with IC50 values calculated at approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.